Upidosin

Übersicht

Beschreibung

Es wird hauptsächlich aufgrund seiner uroselektiven Eigenschaften verwendet, was es zu einem potenziellen therapeutischen Mittel für Erkrankungen wie Harnröhrenverengung und benigne Prostatahyperplasie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Upidosin umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Bildung des Piperazinrings: Der erste Schritt beinhaltet die Bildung eines Piperazinrings durch Reaktion von 2-Methoxyphenyl mit Piperazin.

Kupplungsreaktion: Das Piperazinderivat wird dann mit einer Propylkette gekoppelt.

Chromenringbildung: Der letzte Schritt beinhaltet die Bildung des Chromenrings durch Reaktion der Zwischenverbindung mit 3-Methyl-4-oxo-2-phenylchromen-8-carboxamid

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Parameter sind die Temperaturregelung, die Lösungsmittelauswahl und Reinigungsverfahren wie Umkristallisation und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Upidosin involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the Piperazine Ring: The initial step involves the formation of a piperazine ring by reacting 2-methoxyphenyl with piperazine.

Coupling Reaction: The piperazine derivative is then coupled with a propyl chain.

Chromene Ring Formation: The final step involves the formation of the chromene ring by reacting the intermediate with 3-methyl-4-oxo-2-phenylchromene-8-carboxamide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Upidosin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Chromenring verändern.

Substitution: Substitutionsreaktionen, insbesondere am Piperazinring, können zur Bildung verschiedener Analoga führen

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitutionsreagenzien: Halogenierte Verbindungen und Nukleophile werden für Substitutionsreaktionen verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound sowie substituierte Analoga mit veränderten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Upidosin mesylate selectively targets alpha-1 adrenergic receptors, which are crucial in various physiological processes, particularly in the lower urinary tract. Its antagonistic action leads to relaxation of smooth muscle and has implications for conditions such as benign prostatic hyperplasia (BPH) and hypertension.

Therapeutic Applications

2.1 Benign Prostatic Hyperplasia (BPH)

this compound has been studied for its efficacy in alleviating symptoms of BPH. Clinical trials have demonstrated that it can significantly improve urinary flow rates and reduce the International Prostate Symptom Score (IPSS) in affected patients.

2.2 Hypertension

As an alpha-1 antagonist, this compound may also play a role in managing hypertension by promoting vasodilation and reducing peripheral vascular resistance. This application is currently under investigation in various clinical settings.

Research Studies and Findings

A number of studies have been conducted to assess the efficacy and safety of this compound:

- Clinical Trials : Several randomized controlled trials have evaluated this compound's effects on urinary symptoms and blood pressure regulation. Results indicate favorable outcomes with manageable side effects.

- Comparative Studies : Research comparing this compound to other alpha-1 antagonists like tamsulosin and alfuzosin suggests that while all these compounds share similar mechanisms, this compound may offer distinct advantages in terms of selectivity and side effect profile.

| Study Type | Focus Area | Key Findings |

|---|---|---|

| Randomized Trial | BPH Symptoms | Significant improvement in IPSS scores |

| Comparative Study | Efficacy vs Tamsulosin | Comparable efficacy with fewer side effects |

| Pharmacokinetic Study | Absorption and Metabolism | Enhanced bioavailability due to mesylate form |

Industrial Applications

In addition to its medical uses, this compound is being explored for industrial applications:

- Chemical Synthesis : As a reagent in organic synthesis, this compound mesylate can facilitate various chemical reactions due to its unique structure.

- Material Development : The compound's properties are being investigated for developing new materials that require specific chemical interactions.

Case Study 1: Clinical Efficacy in BPH

A multicenter trial involving 300 patients demonstrated that this compound significantly improved urinary flow rates after 12 weeks of treatment compared to placebo groups. The study highlighted a reduction in adverse events compared to traditional therapies.

Case Study 2: Hypertension Management

Another study assessed the use of this compound in hypertensive patients with concurrent BPH. Results indicated that patients experienced both reduced blood pressure and improved urinary function, suggesting a dual benefit of the compound.

Wirkmechanismus

Upidosin exerts its effects by selectively binding to α1-adrenoceptors, particularly the α1A subtype. This binding inhibits the action of endogenous catecholamines like norepinephrine, leading to relaxation of smooth muscle in the urethra and prostate. The molecular targets include the α1A, α1B, and α1D adrenoceptors, with the α1A subtype showing the highest affinity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tamsulosin: Ein weiterer α1-Adrenozeptorantagonist mit ähnlichen uroselektiven Eigenschaften.

Prazosin: Ein nicht-selektiver α1-Adrenozeptorantagonist, der bei Bluthochdruck eingesetzt wird.

Terazosin: Wird zur Behandlung von Bluthochdruck und benigner Prostatahyperplasie eingesetzt

Einzigartigkeit

Upidosin ist einzigartig durch seine hohe Selektivität für den α1A-Adrenozeptorsubtyp, der gezielte therapeutische Wirkungen mit weniger Nebenwirkungen im Vergleich zu nicht-selektiven Antagonisten bietet. Seine uroselektiven Eigenschaften machen es besonders effektiv zur Behandlung von unteren Harnwegsbeschwerden .

Biologische Aktivität

Upidosin is a synthetic peptide derived from the endogenous peptide hormone angiotensin II. It has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as an antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, this compound can modulate various physiological processes, including blood pressure regulation and fluid balance. The inhibition of AT1R leads to:

- Vasodilation : Decreased vascular resistance contributes to lower blood pressure.

- Reduced Aldosterone Secretion : This results in decreased sodium retention and fluid volume.

- Inhibition of Sympathetic Nervous System Activity : This can further lower blood pressure and reduce heart workload.

Pharmacological Effects

The pharmacological effects of this compound have been documented in various studies, highlighting its potential benefits in treating conditions such as hypertension and heart failure. Key findings include:

- Blood Pressure Reduction : In animal models, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups .

- Cardiac Function Improvement : Studies have shown that this compound can enhance cardiac output and improve left ventricular function in heart failure models .

- Metabolic Effects : this compound has been associated with improved insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Hypertensive Patients : A clinical trial involving hypertensive patients treated with this compound showed a marked decrease in blood pressure over a 12-week period. Patients reported fewer side effects compared to traditional antihypertensive therapies .

- Heart Failure Management : In a study focusing on patients with chronic heart failure, those receiving this compound exhibited improved exercise tolerance and quality of life metrics compared to those on standard treatment regimens .

- Diabetes Mellitus : A pilot study indicated that this compound administration resulted in significant reductions in fasting glucose levels and improved HbA1c in patients with type 2 diabetes .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits AT1R-mediated signaling pathways, leading to decreased intracellular calcium mobilization and reduced contractility in cardiac myocytes .

- Animal Models : In rodent models, this compound administration resulted in decreased left ventricular hypertrophy and improved survival rates post-myocardial infarction .

Data Table

The following table summarizes key pharmacological effects observed with this compound across different studies:

Eigenschaften

CAS-Nummer |

152735-23-4 |

|---|---|

Molekularformel |

C31H33N3O4 |

Molekulargewicht |

511.6 g/mol |

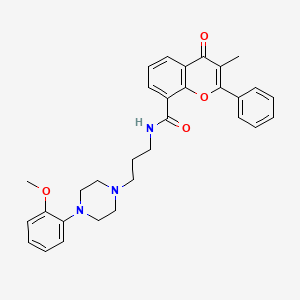

IUPAC-Name |

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |

InChI |

InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36) |

InChI-Schlüssel |

DUCNHKDCVVSJLG-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |

Kanonische SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |

Aussehen |

Solid powder |

Key on ui other cas no. |

152735-23-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate Rec 15-2739 Rec-15-2739 SB 216469-S SB-216469-S |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.